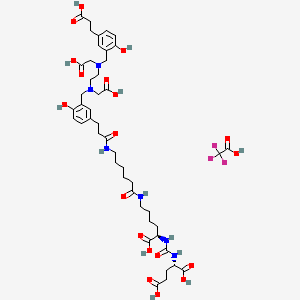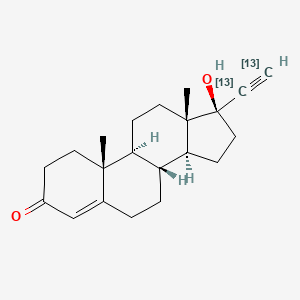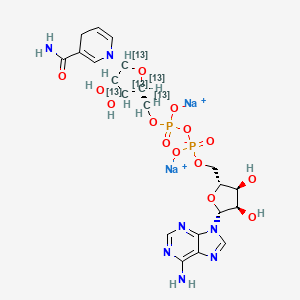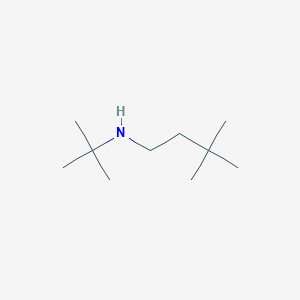
5-Heptyl-2-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptyl-2-hydroxybenzonitrile is an organic compound with the molecular formula C₁₄H₂₄O₂N. It is characterized by a benzene ring substituted with a hydroxyl group (-OH) at the second position and a cyano group (-CN) at the fifth position, along with a heptyl chain (C₇H₁₅) attached to the first position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Heptanol Derivative Synthesis: The compound can be synthesized by reacting heptanol with cyanogen bromide in the presence of a base such as sodium hydroxide.
Benzene Derivative Synthesis: Another method involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline, and subsequent reaction with heptanoic acid chloride to introduce the heptyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are employed.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are used.
Major Products Formed:
Oxidation: 5-Heptyl-2-hydroxybenzaldehyde or 5-Heptyl-2-hydroxybenzoic acid.
Reduction: 5-Heptyl-2-aminobenzonitrile.
Substitution: Brominated or nitro-substituted derivatives.
Scientific Research Applications
5-Heptyl-2-hydroxybenzonitrile has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-heptyl-2-hydroxybenzonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the context of its use.
Comparison with Similar Compounds
4-Heptyl-2-hydroxybenzonitrile: Similar structure but with the heptyl group at the fourth position.
3-Heptyl-2-hydroxybenzonitrile: Similar structure but with the heptyl group at the third position.
2-Heptyl-3-hydroxybenzonitrile: Similar structure but with the hydroxyl group at the third position.
Uniqueness: 5-Heptyl-2-hydroxybenzonitrile is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity. This arrangement allows it to participate in specific reactions and interactions that are not possible with other similar compounds.
Properties
CAS No. |
52899-66-8 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
5-heptyl-2-hydroxybenzonitrile |
InChI |
InChI=1S/C14H19NO/c1-2-3-4-5-6-7-12-8-9-14(16)13(10-12)11-15/h8-10,16H,2-7H2,1H3 |
InChI Key |
LNRNXTQHDQVBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=C(C=C1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-6-Chloro-4-(cyclopropylethynyl)-7-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15354844.png)





![2-(5-Hydroxy-1H-pyrazol-4-yl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B15354870.png)


![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)
![2-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B15354914.png)

![3-[(3-Chlorophenyl)methyl]-1-(1-ethylpyrazol-4-yl)pyridazin-4-one](/img/structure/B15354923.png)

